1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic chemicals characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a carboxamide linkage. It shares structural similarities with various other compounds studied for their physical and chemical properties.
Synthesis Analysis
The synthesis of compounds structurally similar to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide often involves multi-step organic reactions. Techniques like nucleophilic aromatic substitution, phosphorylation reaction, and condensation reactions are commonly employed (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by single crystal X-ray diffraction studies. These structures exhibit features like intramolecular hydrogen bonding, which is crucial for their stability and reactivity (Çolak et al., 2021).
Chemical Reactions and Properties
Compounds with similar structures to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide may undergo reactions like C-Demethylation, characterized by the removal of a methyl group, especially in the presence of liver microsomes. This process can be crucial for understanding their metabolic pathways (Yoo et al., 2008).
Physical Properties Analysis
The physical properties of related compounds typically include high thermal stability, evidenced by high glass transition temperatures and weight loss temperatures. These properties are influenced by the nature of the substituents and the molecular structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties are often defined by factors like solubility in polar solvents, capability to form films, and their response to various chemical reagents. The presence of specific functional groups, like tert-butyl, influences these properties significantly (Yang, Hsiao, & Yang, 1999).
Scientific Research Applications
Synthesis and Material Applications
Polyamides and Polymers
Research on derivatives related to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has contributed to the development of novel polyamides with unique properties. For instance, studies have demonstrated the synthesis of ortho-linked polyamides and aromatic polyamides utilizing compounds with tert-butyl groups and fluorophenyl components. These polyamides are notable for their high thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Such materials find applications in high-performance polymers with potential uses in electronics, coatings, and advanced materials science (Hsiao et al., 2000); (Yang et al., 1999).
Fluorinated Compounds
Fluorination is a key area in medicinal chemistry due to the impact of fluorine atoms on the biological activity of molecules. Compounds with tert-butyl and fluorophenyl groups are used in the synthesis of fluorinated derivatives, which are crucial for drug development and materials science. The development of new fluorinating agents and methods for the introduction of fluorine into organic molecules is an active area of research. Such efforts aim to improve the efficiency and selectivity of fluorination reactions, which are essential for the creation of novel pharmaceuticals and agrochemicals (Umemoto et al., 2010).
Chemical Reactivity and Mechanistic Studies
Ligand Design for Catalysis
The tert-butyl and fluorophenyl components of the molecule can also play a significant role in the design of ligands for catalysis. Research in this area focuses on developing new ligands that can facilitate various chemical transformations, including asymmetric synthesis, hydrogenation reactions, and more. These ligands are essential for the creation of enantioselective catalysts, which are crucial for the synthesis of chiral molecules with applications in pharmaceuticals (Imamoto et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c1-17(2,3)21-10-11(9-15(21)22)16(23)20-8-7-12-13(18)5-4-6-14(12)19/h4-6,11H,7-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTOYGAEWNHXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.